molecular formula C28H22O5S B4832265 4-(benzylsulfonyl)benzyl 2-benzoylbenzoate

4-(benzylsulfonyl)benzyl 2-benzoylbenzoate

Cat. No.: B4832265
M. Wt: 470.5 g/mol
InChI Key: GQCNLFJUAVVAHB-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)benzyl 2-benzoylbenzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzylsulfonyl and benzoylbenzoate groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)benzyl 2-benzoylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride is reacted with sodium sulfite to form benzylsulfonyl chloride.

    Coupling Reaction: Benzylsulfonyl chloride is then reacted with 4-hydroxybenzyl alcohol in the presence of a base to form 4-(benzylsulfonyl)benzyl alcohol.

    Esterification: The final step involves the esterification of 4-(benzylsulfonyl)benzyl alcohol with 2-benzoylbenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)benzyl 2-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfonyl)benzyl 2-benzoylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonyl and benzoyl groups with biological molecules.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)benzyl 2-benzoylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The benzylsulfonyl group can form strong interactions with protein active sites, while the benzoylbenzoate group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfonyl)benzyl benzoate
  • 4-(Benzylsulfonyl)benzyl 4-methylbenzoate
  • 4-(Benzylsulfonyl)benzyl 4-chlorobenzoate

Uniqueness

4-(Benzylsulfonyl)benzyl 2-benzoylbenzoate is unique due to the presence of both benzylsulfonyl and benzoylbenzoate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O5S/c29-27(23-11-5-2-6-12-23)25-13-7-8-14-26(25)28(30)33-19-21-15-17-24(18-16-21)34(31,32)20-22-9-3-1-4-10-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNLFJUAVVAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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